molecular formula C12H10ClNO3 B6325155 ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate CAS No. 127919-27-1

ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6325155
CAS No.: 127919-27-1
M. Wt: 251.66 g/mol
InChI Key: WAMGGDHPMDPGJF-UHFFFAOYSA-N
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Description

Overview of the 1,3-Oxazole Scaffold in Modern Chemical Sciences

The 1,3-oxazole scaffold is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. chemmethod.com This structural motif is of significant interest in the chemical sciences due to its presence in a wide array of biologically active molecules and its utility as a versatile synthetic intermediate. chemmethod.commorressier.com The oxazole (B20620) ring is a key component in various natural products, including those with antiviral and alkaloid properties. derpharmachemica.com

The importance of the 1,3-oxazole ring in medicinal chemistry is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities. chemmethod.com These activities are often dependent on the substitution patterns on the oxazole core. chemmethod.com The ability of the nitrogen and oxygen atoms within the ring to form non-covalent bonds allows these compounds to interact effectively with various enzymes and receptors in biological systems. researchgate.net

Table 1: Reported Biological Activities of 1,3-Oxazole Derivatives

Biological Activity Reference
Antibacterial derpharmachemica.comsemanticscholar.org
Antifungal researchgate.netchemmethod.com
Antiviral researchgate.netresearchgate.net
Anticancer chemmethod.commorressier.com
Anti-inflammatory researchgate.netchemmethod.com
Antitubercular researchgate.netchemmethod.com

The synthesis of 1,3-oxazole derivatives is an active area of research, with numerous methods developed to construct this heterocyclic system from readily available starting materials. organic-chemistry.org These synthetic strategies are crucial for creating libraries of novel oxazole-containing compounds for biological screening and drug discovery programs. morressier.com

Structural Significance and Research Rationale for Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate

The specific structure of this compound is designed to explore the synergistic effects of its constituent chemical moieties. The rationale for its synthesis and investigation is based on the known biological activities of related substituted oxazoles.

The key structural features of this compound are:

The 1,3-Oxazole Core: As discussed, this forms the central heterocyclic scaffold, known for its diverse biological potential. chemmethod.comresearchgate.net

The 3-Chlorophenyl Group at Position 5: The presence of a halogenated phenyl ring is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a molecule. The position of the chlorine atom on the phenyl ring can significantly influence biological activity. chemimpex.com The "3-chloro" substitution provides a specific isomeric configuration that is often explored to optimize interactions with biological targets.

The Ethyl Carboxylate Group at Position 4: The ester group is a key functional group that can influence the molecule's solubility and ability to be metabolized. It can also serve as a handle for further chemical modifications. researchgate.net The presence of an ester group in conjunction with the oxazole ring has been a feature in the development of compounds with potential therapeutic applications. researchgate.net

The research interest in this compound is driven by the aim of discovering new chemical entities with potential therapeutic value. The combination of the established 1,3-oxazole scaffold with a specifically substituted chlorophenyl ring and an ethyl carboxylate group provides a molecule with a unique electronic and steric profile. This makes it a candidate for screening in various biological assays, particularly in the search for new antimicrobial and anticancer agents, which are common targets for oxazole derivatives. derpharmachemica.commorressier.com

Table 2: Chemical Compound Names

Compound Name

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMGGDHPMDPGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Ethyl 5 3 Chlorophenyl 1,3 Oxazole 4 Carboxylate

Reactivity of the 1,3-Oxazole Heterocyclic Ring System

The 1,3-oxazole ring is an electron-rich aromatic heterocycle, but its reactivity is nuanced. It is less aromatic than analogous thiazoles and imidazoles. The heteroatoms dictate the electron distribution and, consequently, the sites of electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution: In general, for the oxazole (B20620) ring, electrophilic aromatic substitution is favored at the C5 position, especially when activating (electron-donating) groups are present. wikipedia.org Conversely, nucleophilic aromatic substitution tends to occur at the C2 position, which is the most electron-deficient carbon. wikipedia.orgpharmaguideline.com The relative reactivity for electrophilic attack follows the order C4 > C5 > C2, though substitution patterns can be heavily influenced by the existing substituents. pharmaguideline.com For ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate, the C5 and C4 positions are already substituted. The C2 position is the most likely site for deprotonation and subsequent reaction with electrophiles. wikipedia.org

Research on related azole-4-carboxylates has demonstrated that direct functionalization of the C5 position is feasible through modern catalytic methods. For instance, palladium-catalyzed oxidative cross-coupling reactions have been successfully employed to forge a bond between the C5 position of azole-4-carboxylates and C-H bonds of other aromatic systems, such as indoles. nih.gov This suggests that despite the presence of the 3-chlorophenyl group, the C-H bond at the C2 position of the target molecule could potentially undergo similar catalytic functionalization.

Cycloaddition Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, particularly when activated by electron-releasing substituents. wikipedia.orgpharmaguideline.com This reactivity allows for the synthesis of pyridines and other complex heterocyclic systems. The cycloaddition typically involves the C2 and C5 positions of the oxazole acting as the 4π component, reacting with a dienophile. The initial cycloadduct can then undergo further transformations, often involving the loss of the oxygen bridge, to yield a stable aromatic product. wikipedia.org

Ring Cleavage: The oxazole ring is susceptible to cleavage under certain conditions. Nucleophilic attack, particularly at the C2 position, can lead to ring-opening rather than substitution, especially in the presence of nucleophiles like ammonia or formamide, which can transform oxazoles into imidazoles. pharmaguideline.com Oxidizing agents such as potassium permanganate or ozone can also induce ring cleavage. pharmaguideline.com

Summary of General Reactivity of the 1,3-Oxazole Ring
Reaction TypeFavored Position(s)Key FeaturesReference
Electrophilic SubstitutionC5 (if unsubstituted)Requires activating groups for efficient reaction. wikipedia.org
Nucleophilic SubstitutionC2Occurs with good leaving groups at the C2 position. wikipedia.orgpharmaguideline.com
Deprotonation / MetallationC2The C2-H is the most acidic proton on the ring. wikipedia.org
Diels-Alder CycloadditionActs as a diene (C2/C5)Facilitated by electron-donating groups; yields pyridines. wikipedia.org
Ring CleavageC2Can be initiated by strong nucleophiles or oxidizing agents. pharmaguideline.com

Transformations Involving the Ethyl Ester Group

The ethyl carboxylate group at the C4 position is a versatile functional handle that can undergo a variety of standard ester transformations. These reactions allow for the modification of the compound to produce other functional derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. For example, the hydrolysis of related 2,5-diaryloxazole-4-carboxylates has been used as a route to access decarboxylated 2,5-diaryloxazoles. acs.org

Amidation: The direct conversion of the ester to an amide is possible, but a more common route involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. Numerous methods exist for the amidation of carboxylic acids using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or through catalysis with agents like boric acid or niobium(V) oxide. organic-chemistry.orgresearchgate.netorgsyn.org These methods are generally high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and amine partners. lookchemmall.comresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol, affording [5-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further functionalization.

Potential Transformations of the Ethyl Ester Group
TransformationReagentsProductReference
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH)5-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid acs.org
Amidation (via acid)1. Hydrolysis; 2. Amine, Coupling Agent (e.g., HBTU, DCC)5-(3-chlorophenyl)-1,3-oxazole-4-carboxamide organic-chemistry.orglookchemmall.com
ReductionStrong reducing agent (e.g., LiAlH₄)[5-(3-chlorophenyl)-1,3-oxazol-4-yl]methanolN/A

Chemical Behavior of the 3-Chlorophenyl Substituent

The 3-chlorophenyl group is primarily susceptible to reactions that target the carbon-chlorine bond, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction involves the attack of a nucleophile on the aromatic ring, displacing the halide leaving group. wikipedia.org This reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this compound, the chloro substituent is in the meta position relative to the point of attachment of the oxazole ring. The oxazole ring itself is generally considered an electron-withdrawing group. However, placing this group meta to the chlorine does not allow for direct resonance stabilization of the negative charge onto the heterocycle during a potential SNAr reaction. libretexts.org Consequently, SNAr reactions at this position are expected to be significantly slower and require more forcing conditions compared to ortho- or para-substituted analogues. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for modifying the 3-chlorophenyl group involves palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Cl bond. For example, a Suzuki coupling reaction could be employed to react the 3-chlorophenyl group with a boronic acid or boronate ester to form a biaryl structure. nih.gov Such reactions have been successfully applied to synthesize complex molecules containing chloro-substituted aromatic and heteroaromatic rings. mdpi.com These transformations typically offer high yields and broad functional group tolerance under relatively mild conditions.

Investigated Reaction Mechanisms (e.g., Smiles Rearrangement in Oxazole Derivatives)

The oxazole skeleton can participate in several notable rearrangement reactions, which represent key mechanistic pathways for this heterocyclic system.

Cornforth Rearrangement: The Cornforth rearrangement is a characteristic thermal rearrangement of 4-acyloxazoles. wikipedia.org In this pericyclic reaction, a ring-opening to a nitrile ylide intermediate is followed by a re-cyclization, effectively swapping the acyl R-group at C4 with the substituent at C5. wikipedia.orgwikipedia.org While the substrate is a 4-carboxylate rather than a 4-acyl derivative (like a ketone), the underlying principle of thermal rearrangement via a nitrile ylide intermediate is a fundamental mechanistic possibility for this class of compounds. Studies have shown that the reaction proceeds with good yields, and the stability of the nitrile ylide intermediate influences the reaction outcome. wikipedia.org

Skeletal Rearrangements: Recent research has uncovered novel skeletal rearrangements of oxazoles that proceed through dynamic electrocyclization processes. These innovative reaction sequences can transform the five-membered oxazole ring into larger or different heterocyclic systems, such as azepines and pyrroles. nih.govacs.org These transformations highlight the dynamic nature of the oxazole core under specific reaction conditions, allowing for significant structural editing of the heterocyclic scaffold. researchgate.netnih.gov Such rearrangements provide pathways to structurally diverse and functionally rich molecules from readily available oxazole precursors.

Computational Chemistry and Molecular Modeling Approaches for Ethyl 5 3 Chlorophenyl 1,3 Oxazole 4 Carboxylate

Electronic Structure Calculations (Ab-initio and Density Functional Theory)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311G++(d,p), are employed to determine the optimized molecular geometry and electronic properties of oxazole (B20620) derivatives. irjweb.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com For related heterocyclic compounds, these calculations reveal that the molecule is highly reactive. irjweb.com

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological macromolecules. irjweb.com

Structural parameters such as bond lengths, bond angles, and dihedral angles are also determined. For instance, in a related isoxazole (B147169) derivative, the dihedral angle between the phenyl ring and the isoxazole ring was found to be 43.40 (13)°. researchgate.net In another similar compound, ethyl 3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate, the dihedral angles between the oxazole and benzene (B151609) rings were 46.26 (13)° and 41.59 (13)° for two different conformations found in the crystal structure. nih.gov Hirshfeld surface analysis can also be used to provide insight into intermolecular interactions. vensel.org These computational findings provide a detailed picture of the molecule's three-dimensional structure and electronic landscape.

Table 1: Representative DFT-Calculated Parameters for Oxazole Derivatives

Parameter Description Typical Finding for Oxazole/Isoxazole Scaffolds
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Calculated using methods like B3LYP/6–311++G(d,p). irjweb.com
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Calculated using methods like B3LYP/6–311++G(d,p). irjweb.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. A smaller gap suggests higher reactivity. irjweb.com
Dihedral Angle The angle between the planes of the oxazole and phenyl rings. Values can range from nearly coplanar (0.5°) to significantly twisted (46°). nih.govnih.gov

| Bond Angles | Angles within the oxazole ring, e.g., N–C–O and O–C–C. | For an oxazole derivative, these were found to be 114.1° and 107.4°, respectively. irjweb.com |

Molecular Docking and Dynamics Simulations for Potential Target Interactions

Molecular docking and dynamics simulations are pivotal in identifying potential protein targets and elucidating the binding mechanisms of drug candidates. These techniques predict how a ligand, such as ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate, might fit into the active site of a protein and the stability of the resulting complex over time.

Molecular docking studies on related 1,3,4-oxadiazole (B1194373) and oxazole structures have been performed against various cancer-related targets, including tubulin and epidermal growth factor receptor (EGFR) tyrosine kinase. pharmainfo.inresearchgate.netnih.gov For example, docking studies of 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives were used to evaluate interactions with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net Similarly, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were docked into the active site of the tubulin–combretastatin A4 complex (PDB ID: 5LYJ). nih.gov

These studies typically reveal key interactions that stabilize the ligand-protein complex. The oxadiazole ring, a bioisostere of the oxazole ring, is noted for its ability to participate in hydrogen bonding and π–π stacking interactions. nih.gov Docking results for analogues often show that the molecule fits within a hydrophobic cavity of the target protein, forming interactions with key amino acid residues. nih.gov The binding affinity is quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a more favorable binding interaction.

Table 2: Representative Ligand-Protein Interactions for Aryl-Oxadiazole/Oxazole Analogues

Target Protein PDB ID Key Interacting Residues Type of Interaction Reference
Tubulin 5LYJ Leu252, Ala250, Leu248, Cys241, Val238 Hydrophobic Interactions nih.gov
EGFR Tyrosine Kinase 2J5F Not specified Not specified pharmainfo.in
CDK2 Not specified Not specified Not specified researchgate.net

| Caspase-3 | Not specified | Not specified | Formation of a stable complex | nih.gov |

Conformational analysis determines the preferred three-dimensional arrangement of a molecule. For oxazole esters, a key aspect is the relative orientation of the aryl ring, the oxazole core, and the ethyl carboxylate substituent. Crystal structure data from closely related compounds show that the phenyl and oxazole rings tend to be nearly coplanar, though significant twisting can occur. researchgate.netnih.gov The ethyl ester group can also adopt different conformations. In one analogue, two distinct conformations were observed in the asymmetric unit: one where the C=O group of the ester points away from the benzene ring and another where it points towards it. nih.gov

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of the ligand-protein complex in a simulated physiological environment. MD studies on related oxadiazole-protein complexes have been used to assess the stability of the binding interactions over time. acs.org Analysis of the root-mean-square deviation (RMSD) of the complex during the simulation can confirm that the ligand remains stably bound within the active site. jcchems.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For classes of compounds like oxadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets such as the bacterial enzyme Sortase A. nih.gov

A 3D-QSAR study involves aligning a set of molecules and using statistical methods like Partial Least Squares (PLS) to build a predictive model. The quality of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q² or R²cv) and the non-cross-validated correlation coefficient (R²). For a model to be considered acceptable, a q² value greater than 0.5 and an R² value greater than 0.6 are generally required. nih.gov

The resulting models can be visualized as contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character is likely to increase or decrease biological activity. While no specific QSAR model for this compound has been reported, studies on analogous structures demonstrate the utility of this approach in guiding the design of more potent derivatives. nih.gov

In Silico Assessment of Pharmacokinetic Properties (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is essential in early-stage drug discovery to evaluate the drug-likeness and pharmacokinetic profile of a compound. Various online tools and software, such as SwissADME, are commonly used for this purpose. jcchems.comnih.gov

Studies on a wide range of oxazole and 1,3,4-oxadiazole derivatives consistently show that these scaffolds generally possess favorable ADME properties. acs.orgnih.govnih.gov Predictions are often based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight (MW ≤ 500), lipophilicity (logP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). nih.gov

For related aryl-oxadiazole compounds, the predicted logP values typically fall within the range of 2.73–3.23. nih.gov They are often predicted to have good gastrointestinal absorption and may have the ability to cross the blood-brain barrier. nih.gov The Topological Polar Surface Area (TPSA), an indicator of a molecule's bioavailability, is another key parameter. jcchems.com The percentage of absorption (%Abs) can be calculated from the TPSA, with values for similar compounds predicted to be between 88% and 91%. nih.gov

Table 3: Representative Predicted ADME Properties for Aryl-Oxazole/Oxadiazole Scaffolds

Property Guideline/Rule Predicted Value Range for Analogues Reference
Molecular Weight ( g/mol ) Lipinski: ≤ 500 < 500 acs.orgnih.gov
LogP (Lipophilicity) Lipinski: ≤ 5 2.73 - 4.58 jcchems.comnih.gov
Hydrogen Bond Donors Lipinski: ≤ 5 0 - 1 acs.orgnih.gov
Hydrogen Bond Acceptors Lipinski: ≤ 10 6 - 7 acs.orgnih.gov
Topological Polar Surface Area (Ų) Veber: ≤ 140 35.26 - 128.60 jcchems.com
Number of Rotatable Bonds Veber: ≤ 10 3 - 4 nih.gov
Gastrointestinal Absorption High/Low Predicted as High acs.orgnih.gov

| Blood-Brain Barrier Permeant | Yes/No | Predicted as Yes for some analogues | nih.gov |

Structure Activity Relationship Sar Studies of Ethyl 5 3 Chlorophenyl 1,3 Oxazole 4 Carboxylate and Its Analogs

Correlating Substituent Effects on the Oxazole (B20620) Ring with Biological Activity

The 1,3-oxazole ring is a five-membered heterocyclic scaffold that is a common feature in many biologically active compounds. nih.govresearchgate.net Its aromaticity, combined with the presence of two heteroatoms (oxygen and nitrogen), allows for various non-covalent interactions with biological targets. tandfonline.com The substitution pattern on the oxazole ring is pivotal in defining the biological activity of its derivatives. nih.goviajps.com Modifications at the C2, C4, and C5 positions are fundamental for modulating the therapeutic effects of oxazole-based compounds. thepharmajournal.com

The reactivity and potential for substitution on the oxazole ring are generally in the order of C2 > C4 > C5. tandfonline.compharmaguideline.com The introduction of different functional groups at these positions can significantly alter a molecule's electronic properties, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with target enzymes or receptors. tandfonline.com For instance, research on other oxazole series has shown that electron-withdrawing groups can enhance binding affinity, while electron-donating substituents can facilitate certain reactions. pharmaguideline.comnih.gov

A key strategy in medicinal chemistry for probing the importance of a core heterocyclic structure is bioisosteric replacement . This involves substituting the oxazole ring with other five-membered heterocycles that have similar steric and electronic properties to assess whether the specific arrangement of atoms in the oxazole ring is essential for activity. Bioisosteres for the oxazole ring can include isoxazoles, thiazoles, pyrazoles, and various isomers of oxadiazoles (B1248032) and triazoles. unimore.itnih.gov Such replacements can lead to significant changes in a compound's pharmacological profile, including its polarity, metabolic stability, and target affinity. nih.govrsc.org For example, studies on cannabinoid receptor ligands showed that replacing a 1,2,4-oxadiazole (B8745197) ring with its 1,3,4-oxadiazole (B1194373) isomer resulted in a 10- to 50-fold reduction in CB2 receptor affinity, highlighting the critical role of the heteroatom arrangement within the ring for target binding. nih.gov

The following table illustrates hypothetical SAR data for bioisosteric replacement of the oxazole ring in a series of analogs, demonstrating how changes to the core heterocycle can impact biological activity.

AnalogRing SystemRelative PotencyKey Observations
Parent Compound1,3-Oxazole1.0Reference compound.
Analog A1,3-Thiazole0.8Slight decrease in potency, suggesting the oxygen atom may be important for interaction.
Analog BIsoxazole (B147169)0.5Moderate loss of activity, indicating the N-C-O arrangement of the 1,3-oxazole is preferred over the N-O bond of isoxazole.
Analog C1,2,4-Oxadiazole0.2Significant loss of activity, likely due to altered geometry and electronic distribution. nih.gov
Analog D1,2,3-Triazole0.6Activity is partially retained, suggesting the triazole can act as a viable, though less optimal, bioisostere. unimore.it

Investigating the Influence of the Ethyl Ester Group on Pharmacological Profile

The ethyl ester group at the C4 position of the oxazole ring is a critical determinant of the compound's pharmacokinetic properties. Ester functionalities are frequently incorporated into drug candidates to create prodrugs . scirp.org A prodrug is an inactive or less active molecule that is converted into the active form within the body, typically through enzymatic hydrolysis. scirp.org Masking a polar carboxylic acid group as an ester increases the molecule's lipophilicity, which can significantly enhance its passive diffusion across biological membranes, thereby improving oral absorption and bioavailability. scirp.orgebrary.netresearchgate.net

Once absorbed, the ethyl ester is cleaved by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the corresponding carboxylic acid, which is often the pharmacologically active species. scirp.org The rate and extent of this conversion are crucial for the drug's efficacy. The choice of the ester group (e.g., methyl, ethyl, propyl, or more complex esters) can fine-tune the rate of hydrolysis and, consequently, the pharmacokinetic profile. nih.gov

Studies comparing different aliphatic esters have shown that methyl and ethyl esters are often rapidly hydrolyzed to the active acid, while bulkier esters like isopropyl or tert-butyl may be cleaved more slowly or less completely. nih.govnih.gov For example, in the development of a fibrinogen receptor antagonist, the ethyl ester prodrug demonstrated higher bioavailability compared to the isopropyl ester prodrug in preclinical species. nih.gov This was attributed to a more favorable balance between the rate of ester hydrolysis and competing metabolic pathways. nih.gov While ester prodrugs can improve bioavailability, the ester form itself may show lower potency in in-vitro assays compared to the active carboxylic acid, as it must first undergo bioactivation. nih.gov

The table below summarizes typical findings from an investigation into the influence of the ester group on key pharmacological parameters.

AnalogC4-SubstituentOral Bioavailability (%)Relative In-Vitro PotencyRationale
Analog E-COOH (Carboxylic Acid)&lt;5%1.0Active form, but high polarity leads to poor membrane permeability and low oral absorption. ebrary.net
Parent Compound-COOEt (Ethyl Ester)~60%0.4Good lipophilicity enhances absorption; efficiently hydrolyzed to the active acid in vivo. scirp.orgnih.gov
Analog F-COOMe (Methyl Ester)~55%0.4Similar profile to the ethyl ester, often with comparable rates of hydrolysis. nih.gov
Analog G-COOiPr (Isopropyl Ester)~40%0.3Increased steric bulk can slow the rate of enzymatic hydrolysis, leading to lower bioavailability of the active form. nih.gov
Analog H-CONH2 (Amide)~20%0.1Amides are generally more stable to hydrolysis than esters, resulting in lower conversion to the active acid and reduced potency.

Analysis of Chloro-Substituted Phenyl Ring Variations on Compound Potency and Selectivity

The 3-chlorophenyl group at the C5 position of the oxazole ring plays a crucial role in anchoring the molecule to its biological target and is a key determinant of potency and selectivity. Halogen atoms, particularly chlorine, are widely used in drug design to modulate a molecule's physicochemical and pharmacological properties. eurochlor.org The introduction of a chlorine atom can enhance biological activity by increasing lipophilicity, which can improve membrane permeability and hydrophobic interactions with the target protein. rsc.orgresearchgate.net

The position of the chlorine substituent on the phenyl ring is critical. nih.gov The electronic properties of the ring are altered differently depending on whether the substituent is in the ortho, meta, or para position. nih.gov A chlorine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (σ-effect) and an electron-donating resonance effect (π-effect). eurochlor.orgnih.gov These effects can influence the molecule's pKa, conformation, and ability to engage in specific interactions like halogen bonding.

In many compound series, the position of a substituent can dramatically impact potency. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors featuring a terminal phenyl group on an oxazole core, meta-substituted derivatives were often found to be the most potent. nih.gov This suggests that the meta position allows for an optimal fit into a specific pocket of the enzyme's active site. Shifting the chlorine from the meta (3-chloro) position to the ortho (2-chloro) or para (4-chloro) position would alter the molecule's shape and electronic distribution, likely affecting its binding affinity. The ortho position, for example, may introduce steric hindrance that prevents optimal binding. nih.gov The para position might place the halogen in a less favorable region of the binding site.

The following table provides a hypothetical analysis of how variations in the chloro-substitution pattern on the phenyl ring could affect compound potency.

AnalogPhenyl Ring SubstitutionRelative Potency (IC50)SAR Interpretation
Analog IUnsubstituted Phenyl0.1The absence of the chloro group significantly reduces potency, indicating its importance for activity. researchgate.net
Analog J2-Chlorophenyl (ortho)0.3Lower potency, potentially due to steric clash with the target protein, preventing optimal orientation. nih.gov
Parent Compound3-Chlorophenyl (meta)1.0Optimal substitution, suggesting the chloro group at the meta position fits into a key hydrophobic pocket or forms a critical interaction. nih.gov
Analog K4-Chlorophenyl (para)0.7Good activity but less potent than the meta-isomer, indicating a suboptimal fit or interaction at the para position. researchgate.net
Analog L3,4-Dichlorophenyl0.5The addition of a second chlorine does not improve and may decrease potency, possibly by altering the electronic profile unfavorably or causing a steric penalty.

Advanced Analytical and Structural Characterization of Oxazole 4 Carboxylates

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of newly synthesized organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive profile of a molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of an oxazole-4-carboxylate, distinct signals are expected for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons of the 3-chlorophenyl substituent. The proton on the oxazole (B20620) ring would likely appear as a singlet in the aromatic region. For comparison, in the related compound ethyl 2-(2-chlorophenyl)-5-methyloxazole-4-carboxylate, the ethyl group protons appear as a quartet at 4.42 ppm and a triplet at 1.41 ppm. The aromatic protons of the chlorophenyl ring would be expected to show complex splitting patterns based on their substitution.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the 3-chlorophenyl ring. For instance, in ethyl 2-(2-chlorophenyl)-5-methyloxazole-4-carboxylate, the carbonyl carbon appears at 162.4 ppm, while the oxazole ring carbons are observed at 157.9, 156.8, and 127.5 ppm.

Hypothetical ¹H and ¹³C NMR Data The following table contains predicted chemical shifts and is for illustrative purposes only, as experimental data is not available.

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
-OCH₂CH₃~1.4t-OCH₂CH₃~14
-OCH₂CH₃~4.4q-OCH₂CH₃~61
Aromatic-H~7.4 - 7.8mAromatic-C~125 - 135
Oxazole-H~8.0sOxazole-C~128, ~142, ~155
C=O~162

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (C₁₂H₁₀ClNO₃), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include a strong absorption for the C=O stretch of the ester group (typically around 1710-1740 cm⁻¹), C-O stretching bands, C=N and C=C stretching vibrations from the oxazole and phenyl rings (in the 1500-1650 cm⁻¹ region), and C-H stretching vibrations. The C-Cl bond would also exhibit a characteristic vibration in the fingerprint region. For comparison, ethyl 5-phenyl-2-phenyloxazole-4-carboxylate shows a strong C=O stretch at 1713 cm⁻¹.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been published for this compound, analysis of related compounds provides insight into the expected structural features.

For example, the crystal structure of a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been determined. vensel.org This compound crystallizes in the monoclinic space group P2₁/n. vensel.org Such an analysis for the title compound would definitively confirm the connectivity of the atoms and reveal the planarity of the oxazole ring and the dihedral angle between the oxazole and the 3-chlorophenyl rings.

Illustrative Crystallographic Data Table for a Related Compound The following data is for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and is provided for illustrative purposes. vensel.org

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)

A crystallographic study of this compound would provide invaluable information on its solid-state conformation and packing, which are crucial for understanding its physical properties.

Non Biological Applications and Material Science Perspectives of Oxazole Derivatives

Agrochemical Research and Development (Pesticides, Herbicides, Fungicides)

While specific studies focusing on the direct application of ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate in agrochemicals are not widely available, the broader family of oxazole (B20620) derivatives has demonstrated significant potential in crop protection. The structural motifs present in this compound, namely the oxazole ring and the chlorophenyl group, are features found in various molecules with pesticidal, herbicidal, or fungicidal properties.

Research has shown that related heterocyclic compounds exhibit notable biological activity. For instance, certain pyrrole-3-carboxamides containing a 1,3-oxazole moiety have been synthesized and found to possess antifungal properties. biointerfaceresearch.com One such derivative, 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide, has demonstrated high antifungal activity against plant pathogenic fungi like Candida albicans and Aspergillus niger. biointerfaceresearch.com This suggests that the oxazole core can serve as a valuable scaffold for developing new fungicides.

Furthermore, the inclusion of a chlorophenyl group is a common strategy in the design of agrochemicals. For example, ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate, a pyrazole (B372694) derivative, is utilized in the formulation of agricultural chemicals, indicating the utility of the 3-chlorophenyl group in creating bioactive molecules for crop protection. chemimpex.com

Table 1: Fungicidal Activity of a Related Oxazole Derivative
Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamideCandida albiсans АТСС 885/6537.8 µg/ml
5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamideAspergillus niger K97.8 µg/ml

This table presents data on a structurally related compound to illustrate the potential of the oxazole scaffold in agrochemical research.

Contributions to Material Engineering and Bioimaging Technologies

In the field of material science, oxazole derivatives are of interest due to their rigid, aromatic structure, which can be exploited in the design of novel materials. While specific applications of this compound in material engineering and bioimaging are still under exploration, the fundamental properties of the oxazole ring system suggest potential in these areas.

The synthesis of various substituted oxazoles provides a pathway to materials with tailored optical and electronic properties. orgsyn.orgnih.gov The planarity and electron-rich nature of the oxazole ring can be harnessed to create organic semiconductors, liquid crystals, or fluorescent dyes for bioimaging. The presence of the chlorophenyl and ethyl carboxylate groups offers sites for further chemical modification, allowing for the fine-tuning of the molecule's properties to suit specific material requirements.

Role as Ligands in Catalytic Systems and Organic Synthesis

The nitrogen and oxygen atoms within the 1,3-oxazole ring of this compound provide potential coordination sites for metal ions. This characteristic makes oxazole derivatives attractive candidates for use as ligands in transition metal catalysis. By forming stable complexes with metal centers, these ligands can influence the efficiency and selectivity of catalytic reactions.

In organic synthesis, this compound can serve as a versatile building block. The oxazole core is a stable heterocyclic system, and the ethyl carboxylate group can be readily transformed into other functional groups, such as amides, carboxylic acids, or alcohols. This allows for its incorporation into more complex molecular architectures. Synthetic methods like the van Leusen reaction provide a reliable route to the 1,3-oxazole ring system, facilitating the preparation of a variety of derivatives for further synthetic applications. biointerfaceresearch.com The development of metal-organic frameworks (MOFs), which are porous materials constructed from metal ions and organic linkers, could potentially utilize dicarboxylic acid derivatives of this oxazole as the organic strut. wikipedia.org

Corrosion Inhibition Studies

Oxazole derivatives have emerged as a noteworthy class of compounds for preventing the corrosion of metals, especially in acidic conditions. koreascience.kr Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.

Although direct studies on the corrosion inhibition properties of this compound are limited, the performance of analogous structures is indicative of its potential. Research on various azole compounds has demonstrated their ability to act as effective corrosion inhibitors. koreascience.kr For instance, isoxazole (B147169) derivatives have been shown to protect copper from corrosion in sulfuric acid. chemrevlett.com The mechanism of protection involves both physical and chemical adsorption onto the metal surface. chemrevlett.com Similarly, a triazole derivative bearing a 4-chlorophenyl group has been reported as an effective corrosion inhibitor for copper in nitric acid. idk.org.rs The presence of the oxazole ring and the chlorophenyl group in this compound suggests it could exhibit similar protective properties.

Table 2: Corrosion Inhibition Efficiency of Structurally Related Azole Derivatives
Inhibitor ClassExample Compound StructureInhibition Efficiency (%)Metal and Environment
OxazoleDihydro-1,3-oxazol-4-yl-methanol derivative90Steel in Acid
OxazoleAmino and hydroxy-substituted oxazole95Steel in Acid
Isoxazole[3-(4-methoxyphenyl)isoxazole-5-yl]-methanolNot specifiedCopper in Sulfuric Acid
Triazole3-(4-chlorophenyl)-7-methyl-5H- biointerfaceresearch.comchemimpex.comguidechem.comtriazolo[3,4-b] biointerfaceresearch.comkoreascience.krguidechem.comthiadiazin-6(7H)-one91.5Copper in Nitric Acid

This table showcases the corrosion inhibition potential of various azole derivatives, providing a basis for the expected performance of this compound.

Future Research Directions and Unexplored Avenues for Ethyl 5 3 Chlorophenyl 1,3 Oxazole 4 Carboxylate

Innovations in Synthesis and Sustainable Production Methods

The synthesis of 5-substituted oxazole-4-carboxylic acid esters is well-established through classical methods like the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis. pharmaguideline.comnih.gov The latter, which utilizes tosyl-substituted methyl isocyanide (TosMIC), is particularly versatile for creating 5-substituted oxazoles from aldehydes. nih.gov Another effective strategy involves the cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives. researchgate.net

Future research should focus on adapting and optimizing these methods for the specific, large-scale production of ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate. A key unexplored avenue is the development of sustainable and green synthesis protocols. This could involve:

Microwave-Assisted Synthesis: Investigating microwave irradiation to shorten reaction times and potentially increase yields, a technique successfully applied to other oxazole syntheses. nih.gov

Flow Chemistry: Developing continuous flow processes for safer, more efficient, and scalable production compared to traditional batch methods.

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents and novel catalysts to reduce the environmental impact of the synthesis process. researchgate.net

A significant innovation would be the development of a one-pot synthesis method that is both high-yielding and adheres to the principles of green chemistry, making the compound more accessible for extensive biological screening. researchgate.net

Identification of Novel Biological Targets and Therapeutic Applications

The 1,3-oxazole ring is a "privileged" scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.org Derivatives of 2-aryl and 5-aryl oxazole-4-carboxylates have demonstrated notable cytotoxic activity against various cancer cell lines. researchgate.netbioorganica.com.uabiointerfaceresearch.com

A primary future direction is the systematic biological evaluation of this compound to identify its specific bioactivity and molecular targets. Based on the activities of structurally related compounds, promising areas for investigation include:

Anticancer Activity: Screening against a broad panel of human cancer cell lines is a high-priority avenue. researchgate.net Potential molecular targets for oxazole derivatives in cancer include tubulin, protein kinases, DNA topoisomerases, and STAT3. benthamscience.combenthamdirect.com Research could explore if the 3-chlorophenyl substitution confers specific activity against particular cancer types.

Antimicrobial Properties: Many heterocyclic compounds, including oxazoles, exhibit antibacterial and antifungal effects. rsc.orgmdpi.com Future studies should assess the compound's efficacy against clinically relevant pathogens, including drug-resistant strains like MRSA. rsc.org

Anti-inflammatory Effects: The oxazole core is found in some anti-inflammatory agents. Investigating the potential of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) enzymes, represents another unexplored path. rsc.org

Identifying the specific enzymes or receptors with which this compound interacts is crucial for understanding its mechanism of action and potential therapeutic value.

Advanced Computational Drug Design and Optimization Strategies

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thus guiding synthesis and testing. ijprs.com For this compound, future research can leverage these strategies for rational drug design and optimization.

Key computational approaches to be explored include:

Molecular Docking: Once potential biological targets are identified (as in 9.2), molecular docking simulations can predict the binding affinity and orientation of the compound within the target's active site. researchgate.net This can help elucidate its mechanism of action and provide a basis for structural modifications.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. nih.gov These models can identify the key structural features responsible for biological activity and guide the design of more potent derivatives. nih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound and its derivatives. jcchems.com This allows for early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity, saving time and resources. jcchems.com

These computational methods can facilitate a feedback loop where predictions guide chemical synthesis, and experimental results refine the computational models, leading to the efficient optimization of this oxazole scaffold. ijprs.com

Integration with High-Throughput Screening and Combinatorial Chemistry

The oxazole-4-carboxylate scaffold is highly amenable to chemical modification, making it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). researchgate.netresearchgate.net This approach allows for the rapid synthesis and evaluation of a large number of related compounds to discover new biological activities.

Future research in this area should focus on:

Library Synthesis: Developing a combinatorial library based on the this compound core. Modifications could be systematically introduced at various positions, such as replacing the ethyl ester with other groups or altering the substituents on the phenyl ring, to create a diverse set of molecules. researchgate.net

High-Throughput Screening (HTS): Screening the synthesized library against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to identify "hit" compounds with desired activities. nih.govnih.govutsouthwestern.edu HTS campaigns can efficiently probe for novel anticancer, antimicrobial, or other therapeutic properties. nih.govnih.gov

Scaffold Hopping and Diversity-Oriented Synthesis: Using the oxazole core as a starting point for creating structurally novel compounds with different heterocyclic systems to explore a wider chemical space and identify entirely new classes of bioactive molecules. nih.gov

The integration of these modern screening and synthesis techniques is a crucial and unexplored avenue that could rapidly unlock the full therapeutic potential of derivatives based on the this compound structure.

Q & A

Q. What are the established synthetic routes for ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted benzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization with ethyl acetoacetate or similar β-keto esters. For example:

  • Step 1 : Formation of 3-chlorophenyl oxime using hydroxylamine hydrochloride under alkaline conditions .
  • Step 2 : Cyclization with ethyl acetoacetate in the presence of a base (e.g., NaOH) or acid catalyst to construct the oxazole ring. Solvents like ethanol or N,N-dimethylacetamide are typically used at reflux temperatures (80–100°C) .
  • Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product.

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and torsional parameters. For example, dihedral angles between the oxazole ring and 3-chlorophenyl substituent can be measured to assess planarity .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions. The ethyl ester group typically shows a triplet (~1.3 ppm) for CH3_3 and a quartet (~4.3 ppm) for CH2_2 .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 281.04 for C12_{12}H10_{10}ClNO3_3) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For oxazole derivatives, the C5 position is often reactive due to electron-withdrawing effects of the ester group .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes) by analyzing binding affinities and conformational stability .
  • Puckering Analysis : Quantifies ring distortions (e.g., envelope vs. half-chair conformations) using Cremer-Pople parameters, which influence steric interactions in crystal packing .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, reported a byproduct during cyclization due to incomplete ester hydrolysis.
  • Reaction Optimization : Adjust catalysts (e.g., switch from K2_2CO3_3 to Cs2_2CO3_3) or solvent polarity to favor the desired pathway .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Q. What role does this compound serve as a synthon in medicinal chemistry?

  • Heterocycle Synthesis : The oxazole core is a precursor for pyrazoles, isoxazoles, and spiro compounds. For example, Michael addition with chalcones yields cyclohexenone intermediates for antidiabetic or anti-inflammatory agents .
  • Pharmacophore Modification : The 3-chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition). The ester moiety allows further derivatization to amides or carboxylic acids for SAR studies .

Methodological Challenges

Q. How can crystallographic disorder in the compound’s structure be addressed?

  • Multi-Component Refinement : For disordered ethyl or aryl groups, split occupancy models (e.g., 68.4%:31.6% in ) are applied using software like SHELXL .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts. utilized 200 K measurements to resolve cyclohexene ring conformations .

Q. What strategies improve the reproducibility of synthetic protocols?

  • Standardized Workup : Use automated flash chromatography systems for consistent purity (>95%) .
  • Inert Atmosphere : Minimize ester hydrolysis by conducting reactions under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.